

# Intrinsic carrier concentration of gallium arsenide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Intrinsic Carrier Concentration of Gallium Arsenide (GaAs)

## Introduction

Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor that plays a crucial role in the fabrication of various electronic and optoelectronic devices, including high-frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells.[1] A fundamental property governing its electrical behavior is the intrinsic carrier concentration ( $n_i$ ), which is the concentration of electrons in the conduction band and holes in the valence band in a perfectly pure, undoped crystal at thermal equilibrium.[2][3] This concentration is highly dependent on temperature and the material's inherent properties like its bandgap energy and the effective density of states. This guide provides a comprehensive overview of the theoretical basis, quantitative data, and experimental determination of the intrinsic carrier concentration in GaAs.

## Theoretical Framework

In any intrinsic semiconductor, thermal energy can excite electrons from the valence band to the conduction band, creating an equal number of electrons ( $n$ ) and holes ( $p$ ). This concentration is known as the intrinsic carrier concentration,  $n_i$ , where  $n = p = n_i$ . [3] The relationship is formally described by the law of mass action and is given by the following equation:

$$n_i = \sqrt{(N_c N_v) \exp(-E_g / 2k_B T)} [4]$$

Where:

- $N_c$  is the effective density of states in the conduction band.
- $N_v$  is the effective density of states in the valence band.
- $E_g$  is the bandgap energy.
- $k_B$  is the Boltzmann constant ( $8.617 \times 10^{-5}$  eV/K).
- $T$  is the absolute temperature in Kelvin.

The key parameters  $N_c$ ,  $N_v$ , and  $E_g$  are themselves dependent on temperature, which dictates the overall temperature dependence of  $n_i$ .

## Temperature Dependence of Key Parameters

1. Bandgap Energy ( $E_g$ ): The energy bandgap of semiconductors tends to decrease as temperature increases.[5] For GaAs, this relationship is well-described by the Varshni empirical equation:

$$E_g(T) = 1.519 - (5.405 \times 10^{-4} T^2) / (T + 204) \text{ eV}[1][6]$$

This equation models the change in bandgap energy from its value at 0 K (1.519 eV) as a function of temperature  $T$  (in Kelvin).[6]

2. Effective Density of States ( $N_c$  and  $N_v$ ): The effective densities of states for the conduction band ( $N_c$ ) and valence band ( $N_v$ ) represent the total number of available states for electrons and holes to occupy at the band edges.[4] They vary with temperature according to the relation  $T^{3/2}$ .[7]

- $N_c(T) = N_c(300K) * (T/300)^{3/2}$
- $N_v(T) = N_v(300K) * (T/300)^{3/2}$

These dependencies, particularly the exponential reliance on the  $E_g/T$  term, mean that the intrinsic carrier concentration increases significantly with rising temperature.[8][9]

## Quantitative Data for Gallium Arsenide

The following tables summarize the essential parameters for GaAs and its intrinsic carrier concentration at various temperatures.

Table 1: Material Properties of Gallium Arsenide at 300 K

Parameter	Symbol	Value	Units
Bandgap Energy	$E_g$	1.424	eV[6]
Intrinsic Carrier Concentration	$n_i$	$\sim 2.1 \times 10^6$	$\text{cm}^{-3}$ [6]
Effective Density of States (Conduction Band)	$N_c$	$4.7 \times 10^{17}$	$\text{cm}^{-3}$ [1][6]
Effective Density of States (Valence Band)	$N_v$	$9.0 \times 10^{18}$	$\text{cm}^{-3}$ [6]
Electron Effective Mass (Density of States)	$m_e$	$0.067 m_0$	-
Hole Effective Mass (Density of States)	$m_h$	$0.53 m_0$	-[6]

Table 2: Intrinsic Carrier Concentration of GaAs at Various Temperatures

Temperature (K)	Temperature (°C)	Intrinsic Carrier Concentration ( $n_i$ ) ( $\text{cm}^{-3}$ )
300	27	$2.03 \times 10^6$ [10]
400	127	$5.98 \times 10^9$ [10]
500	227	$7.98 \times 10^{11}$ [10]
600	327	$2.22 \times 10^{13}$ [10]

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## Experimental Protocols for Carrier Concentration Measurement

While the intrinsic carrier concentration is a theoretical value for pure materials, the carrier concentration in real samples is experimentally measured. The Hall effect measurement is the most common and powerful technique for determining carrier concentration, mobility, and conductivity type (n-type or p-type).[11][12]

### Hall Effect Measurement Protocol

The Hall effect manifests as a transverse voltage (Hall voltage,  $V_h$ ) across a current-carrying conductor when a magnetic field is applied perpendicular to the current flow.[13]

Objective: To determine the carrier concentration ( $n$ ) of a semiconductor sample.

Materials and Equipment:

- Semiconductor sample (e.g., GaAs wafer) of known thickness ( $t$ ).
- Constant current source.
- Voltmeter with high input impedance.
- Electromagnet with a power supply to generate a known magnetic field ( $B$ ).
- Sample holder with contacts in a van der Pauw or Hall bar configuration.
- System for temperature control (e.g., cryostat or heater).[13]

### Experimental Steps:

- **Sample Preparation:** A rectangular (Hall bar) or clover-leaf (van der Pauw) sample is prepared. Four electrical contacts are made at the corners/ends of the sample. The sample thickness ( $t$ ) is measured precisely.
- **Mounting:** The sample is mounted in the holder, and electrical connections are secured. The holder is placed between the poles of the electromagnet.
- **Applying Current and Field:**
  - A constant current ( $I$ ) is passed through two opposing contacts of the sample.
  - A constant magnetic field ( $B$ ) is applied perpendicular to the sample's surface.
- **Measuring Hall Voltage ( $V_h$ ):** The Hall voltage ( $V_h$ ) is measured across the other two opposing contacts. This measurement should be taken for both positive and negative directions of the magnetic field and the current to cancel out misalignment and thermoelectric voltages.[\[12\]](#)
- **Calculating the Hall Coefficient ( $R_h$ ):** The Hall coefficient is calculated using the formula:  $R_h = (V_h * t) / (I * B)$  The sign of  $R_h$  indicates the majority carrier type: negative for electrons (n-type) and positive for holes (p-type).[\[14\]](#)
- **Calculating Carrier Concentration ( $n$ ):** For a material dominated by one type of carrier, the carrier concentration is inversely proportional to the Hall coefficient:  $n = 1 / (q * |R_h|)$  Where  $q$  is the elementary charge ( $1.602 \times 10^{-19}$  C).

## Other Characterization Techniques

- **Photoluminescence (PL) Spectroscopy:** This contactless and non-destructive technique is widely used to characterize the electronic and optical properties of semiconductors.[\[15\]](#)[\[16\]](#) While not a direct measurement of carrier concentration, PL can identify impurities and defects that influence carrier lifetime and behavior.[\[17\]](#) Time-resolved photoluminescence (TRPL) can be used to measure the minority carrier lifetime, which is an important related parameter.[\[15\]](#)

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## Conclusion

The intrinsic carrier concentration of Gallium Arsenide is a critical parameter that dictates its performance in electronic devices, especially at elevated operating temperatures. Its strong dependence on temperature is governed by the material's bandgap energy and the effective density of states, both of which are temperature-sensitive. Understanding this relationship, as outlined by the theoretical framework and supported by quantitative data, is essential for researchers and engineers. Experimental techniques, primarily Hall effect measurements, provide the necessary tools to characterize carrier concentrations in practical applications, enabling the continued development and optimization of GaAs-based technologies.

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- To cite this document: BenchChem. [Intrinsic carrier concentration of gallium arsenide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256347#intrinsic-carrier-concentration-of-gallium-arsenide]

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